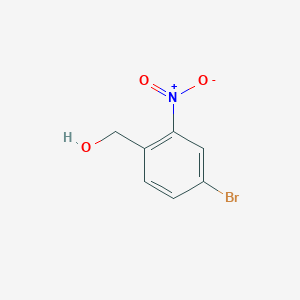

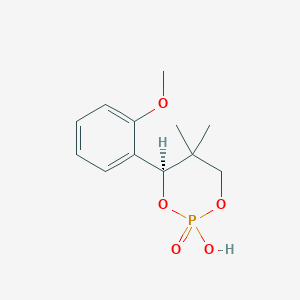

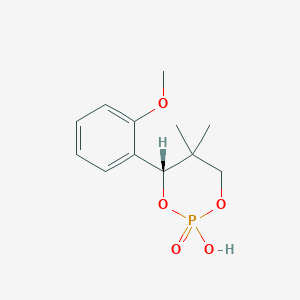

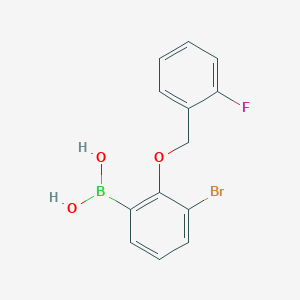

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid, also known as 3BFBP, is a boronic acid derivative that has proven to be a versatile reagent for organic synthesis. This molecule has been studied for its ability to participate in a wide range of reactions, including Suzuki–Miyaura coupling, arylation, and Heck reactions. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. Additionally, 3BFBP has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientific research.

Scientific Research Applications

Synthesis and Organic Chemistry

- Aryl boronic acids, including compounds similar to (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid, have been extensively studied for their application in organic synthesis. A study focused on the halodeboronation of aryl boronic acids to form aryl bromides and chlorides in good to excellent yields demonstrates the versatility of these compounds in organic synthesis (Szumigala et al., 2004).

Crystal Structure and Synthesis Optimization

- Amino-3-fluorophenyl boronic acids, which share structural similarities with the compound , have been synthesized and studied for their crystal structures. These derivatives have applications in constructing glucose sensing materials, indicating the potential of boronic acids in sensor technology (Das et al., 2003).

Nanotechnology and Sensor Applications

- Phenyl boronic acids are key in developing saccharide recognition materials, as demonstrated in a study involving conjugation to polyethylene glycol for dispersion of single-walled carbon nanotubes. This highlights their role in the creation of advanced materials with potential biomedical applications (Mu et al., 2012).

Glycoconjugate Chemistry

- Boronic acids have been utilized in the synthesis of glycoconjugates, such as neoglycolipids and neoglycoproteins. This application demonstrates the compound's importance in the field of bioorganic chemistry and drug development (Magnusson et al., 1990).

Suzuki Coupling Reactions

- The compound's derivatives have been used in Suzuki coupling reactions, a key method in organic chemistry for forming carbon-carbon bonds. This application is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products (Sutherland & Gallagher, 2003).

Catalysis and Chemical Reactions

- Boronic acids play a significant role as catalysts in chemical reactions. Their ability to facilitate direct amide formation between carboxylic acids and amines exemplifies their utility in green chemistry (Arnold et al., 2008).

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex in a process called transmetalation .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a key step in many synthetic pathways .

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it could be used to form new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

It’s known that the stability and reactivity of boronic acids can be influenced by factors such as ph, temperature, and the presence of diols .

Properties

IUPAC Name |

[3-bromo-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-11-6-3-5-10(14(17)18)13(11)19-8-9-4-1-2-7-12(9)16/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBIXNSHJQLMFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584587 |

Source

|

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-86-2 |

Source

|

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C13H11BBrFO3 [].

Q2: Does this compound exist as a monomer in its crystal structure?

A2: No, the abstract states that the compound exists as a dimer in its crystal structure. Two crystallographically independent molecules are linked by hydrogen bonds, forming an almost centrosymmetric dimer [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.